N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C33H32N4O3S3 and its molecular weight is 628.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and DNA repair mechanisms. This article explores the compound's biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₃₀H₃₃N₃O₂S₂ |
Molecular Weight | 533.66 g/mol |
CAS Number | Not yet assigned |
Target Enzymes
The primary target of this compound appears to be the apurinic/apyrimidinic endonuclease 1 (APE1) enzyme. APE1 plays a critical role in DNA repair processes and is involved in redox signaling pathways that influence gene expression and cellular responses to stress.
Biological Activity
- Inhibition of APE1 : Studies have shown that N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) exhibits significant inhibitory activity against APE1 with IC₅₀ values in the low micromolar range. This inhibition can potentiate the effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), enhancing their cytotoxicity in cancer cells .
- Cellular Effects : The compound has been reported to induce hyperaccumulation of apurinic sites in HeLa cells treated with MMS, indicating its potential to disrupt DNA repair mechanisms . This disruption can lead to increased sensitivity to DNA-damaging agents, making it a candidate for combination therapies in oncology.
- ADME Profile : The pharmacokinetic profile indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. After intraperitoneal administration in mice at a dose of 30 mg/kg, significant levels were detected in plasma and brain tissues .
Case Studies
- Combination Therapy Studies : In a recent study involving various cancer cell lines, the compound was tested in combination with standard chemotherapy agents. Results showed enhanced cytotoxic effects compared to either treatment alone, suggesting a synergistic effect that could improve therapeutic outcomes .
- Structure-Activity Relationship (SAR) : SAR studies have highlighted the importance of specific structural components for maintaining APE1 inhibitory activity. Modifications to the thiazole and quinoline moieties were found to significantly influence potency and selectivity against APE1 .
Comparative Studies
The following table summarizes comparative data from several studies on related compounds:
Compound | APE1 Inhibition IC₅₀ (µM) | Cytotoxicity Enhancement with TMZ |
---|---|---|
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) | 5 | Yes |
N-(3-(benzo[d]thiazol-2-yl)-6-methyl...) | 15 | Moderate |
N-(3-(benzothiazol-2-yl)-6-isopropyl...) | 10 | Yes |
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O3S3/c1-21(2)36-19-17-25-29(20-36)42-33(30(25)32-34-26-10-4-6-12-28(26)41-32)35-31(38)23-13-15-24(16-14-23)43(39,40)37-18-7-9-22-8-3-5-11-27(22)37/h3-6,8,10-16,21H,7,9,17-20H2,1-2H3,(H,35,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWKIRFPALSLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC7=CC=CC=C76 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。